molecular formula C5H11NO B147659 Pivalamide CAS No. 754-10-9

Pivalamide

Cat. No. B147659
M. Wt: 101.15 g/mol
InChI Key: XIPFMBOWZXULIA-UHFFFAOYSA-N
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Patent
US07863310B2

Procedure details

Stir a mixture of 2-bromo-4′-fluoroacetophenone (100 g, 460 mmol) and 2,2-dimethylpropionamide (93.06 g, 20 mmol) in 1,4-dioxane (600 mL) at reflux for 2 days. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 60:1 hexane:ethyl acetate to provide 55 g (55%) of the desired compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
93.06 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[CH3:12][C:13]([CH3:18])([CH3:17])[C:14]([NH2:16])=[O:15]>O1CCOCC1>[C:13]([C:14]1[O:15][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=2)[N:16]=1)([CH3:18])([CH3:17])[CH3:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
93.06 g
Type
reactant
Smiles
CC(C(=O)N)(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
WASH
Type
WASH
Details
eluting with 60:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1OC=C(N1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 1254.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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